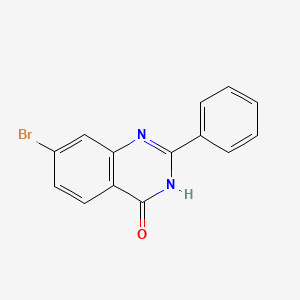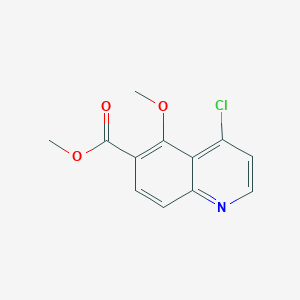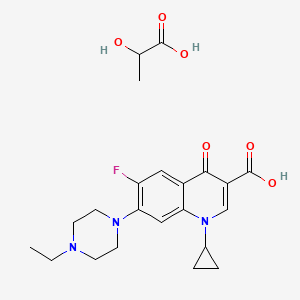
(E)-3-(3-cyanophenyl)acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-cyanophenyl)acryloyl chloride is an organic compound characterized by the presence of a cyanophenyl group attached to an acryloyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-cyanophenyl)acryloyl chloride typically involves the reaction of (E)-3-(3-cyanophenyl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(E)-3-(3-cyanophenyl)acrylic acid+SOCl2→(E)-3-(3-cyanophenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
(E)-3-(3-cyanophenyl)acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.
Polymerization: Radical initiators or catalysts are often employed to facilitate the polymerization process.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions.
科学研究应用
(E)-3-(3-cyanophenyl)acryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers with specific properties, such as high thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of (E)-3-(3-cyanophenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
相似化合物的比较
Similar Compounds
(E)-3-(4-cyanophenyl)acryloyl chloride: Similar structure but with the cyano group in the para position.
(E)-3-(3-nitrophenyl)acryloyl chloride: Contains a nitro group instead of a cyano group.
(E)-3-(3-methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of a cyano group.
Uniqueness
(E)-3-(3-cyanophenyl)acryloyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties to the molecule. This influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.
属性
分子式 |
C10H6ClNO |
|---|---|
分子量 |
191.61 g/mol |
IUPAC 名称 |
(E)-3-(3-cyanophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)5-4-8-2-1-3-9(6-8)7-12/h1-6H/b5-4+ |
InChI 键 |
KBFVBVGXHBHPOT-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)Cl |
规范 SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)







